GB1107

Description

Properties

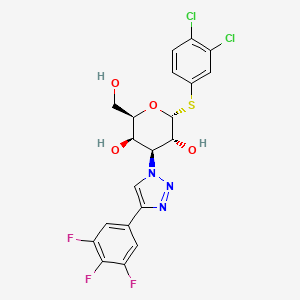

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGJIUAIYDKFPC-DABHTEOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Galectin-3 in the Tumor Microenvironment

An In-depth Technical Guide to GB1107: A Galectin-3 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Galectin-3, a β-galactoside-binding lectin, is a key player in the tumor microenvironment, influencing cancer progression through various mechanisms.[1][2][3] It is highly expressed in aggressive cancers and its levels often correlate with poor survival, particularly in non-small cell lung cancer (NSCLC).[1][4] Galectin-3's multifaceted roles include promoting cell proliferation, conferring resistance to apoptosis, fostering angiogenesis, and facilitating metastasis.[1][2][5] Furthermore, it plays a crucial part in immune evasion by modulating the functions of immune cells, such as promoting the differentiation of M2-like tumor-associated macrophages (TAMs) and inhibiting the activity of cytotoxic T lymphocytes.[1][5] These diverse functions make Galectin-3 an attractive therapeutic target for cancer therapy.[1][6][7]

This compound: A Novel, Orally Active Galectin-3 Inhibitor

This compound is a small molecule inhibitor that selectively targets Galectin-3.[8][9] It is characterized by its high affinity for Galectin-3, with over 1000-fold selectivity compared to other galectins.[9] A significant advantage of this compound is its good oral bioavailability and low clearance, making it a promising candidate for clinical development.[5][6][10]

Mechanism of Action of this compound in Cancer

This compound exerts its anti-cancer effects by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby blocking its interaction with various glycoproteins on the surface of cancer and immune cells.[7] This inhibition disrupts the downstream signaling pathways mediated by Galectin-3, leading to a multi-pronged attack on the tumor.

The primary mechanisms of action include:

-

Modulation of the Tumor Immune Microenvironment: Treatment with this compound has been shown to increase the polarization of TAMs towards an anti-tumor M1 phenotype and enhance the infiltration of CD8+ T-cells into the tumor.[1][4][6][10]

-

Synergy with Immune Checkpoint Inhibitors: this compound potentiates the effects of anti-PD-L1 therapy by increasing the expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[1][4][6][10] This suggests that this compound can help turn "cold" tumors "hot," making them more responsive to immunotherapy.[1]

-

Inhibition of Tumor Growth and Metastasis: By blocking Galectin-3, this compound directly inhibits cancer cell adhesion, invasion, and proliferation.[1][6][11][12] Preclinical studies have demonstrated its efficacy in reducing primary tumor growth and preventing metastatic spread in various cancer models.[1][4]

Preclinical Efficacy of this compound

Extensive preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, both as a monotherapy and in combination with other agents.

Quantitative Data from In Vivo Studies

| Cancer Type | Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Lung Adenocarcinoma | CD-1 Nude Mice | A549 (human) | 10 mg/kg this compound daily (oral) | Significant reduction in tumor volume and weight. | [1][13] |

| Lung Adenocarcinoma | C57Bl/6 Mice | LLC1 (murine) | 10 mg/kg this compound daily (oral) | Significant reduction in tumor volume and weight; blocked metastasis. | [1][13] |

| Lung Adenocarcinoma | C57Bl/6 Mice | LLC1 (murine) | 10 mg/kg this compound + anti-PD-L1 | 49.5% reduction in tumor volume and 51.4% reduction in tumor weight compared to untreated controls. | [1] |

| Lung Metastasis | C57Bl/6 Mice | LLC1-luciferase | 10 mg/kg this compound daily (oral) | 79.2% reduction in tumor burden in the lungs. | [1][5] |

| Gastric Cancer | Orthotopic mice | N/A | This compound | Inhibition of tumor growth. |

Quantitative Data from In Vitro Studies

| Cancer Type | Cell Line | Treatment | Assay | Key Findings | Reference |

| Thyroid Cancer | FTC-133, 8505C | This compound | Cell Viability | No significant effect on cell viability. | [8] |

| Thyroid Cancer | FTC-133, 8505C | TD139 (another Gal-3 inhibitor) | Cell Viability | Dose-dependent reduction in cell viability. | [8] |

| Thyroid Cancer | FTC-133, 8505C | This compound, TD139 | Invasion | Suppression of anoikis resistance and invasive capacity. | [8][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo Syngeneic Mouse Model of Lung Adenocarcinoma

-

Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media.

-

Animal Model: C57Bl/6 mice are used.

-

Tumor Implantation: 1 x 106 LLC1 cells are injected subcutaneously into the flank of the mice.

-

Treatment:

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-L1, combination).

-

This compound (10 mg/kg) is administered daily via oral gavage.

-

Anti-PD-L1 antibody is administered intraperitoneally twice weekly.

-

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., qPCR, Western blot, immunohistochemistry).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from tumor tissue or cells using a suitable kit.

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

qPCR: qPCR is performed using specific primers for genes of interest (e.g., IFNγ, granzyme B, perforin-1, Fas ligand, cleaved caspase-3, and a housekeeping gene for normalization).

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Western Blotting

-

Protein Extraction: Protein lysates are prepared from tumor tissue or cells.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Galectin-3, cleaved caspase-3, β-actin) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Development of Galectin-3 Inhibitors

While this compound has been extensively studied preclinically, its close analog, GB1211 , has progressed into clinical trials.[10][14] Galecto Biotech has completed Phase I studies with GB1211 and initiated clinical studies in combination with atezolizumab for the treatment of non-small-cell lung cancer (NSCLC).[10][14] These trials will provide crucial data on the safety and efficacy of Galectin-3 inhibition in cancer patients.

Rationale for Targeting Galectin-3 with this compound

The therapeutic strategy of using this compound is based on a strong biological rationale. Galectin-3 is a central node in multiple cancer-promoting pathways. By inhibiting Galectin-3, this compound can simultaneously disrupt tumor growth, metastasis, and immune evasion.

Conclusion and Future Directions

This compound has emerged as a promising, orally active Galectin-3 inhibitor with significant potential in cancer therapy. Its ability to modulate the tumor immune microenvironment and synergize with immune checkpoint inhibitors offers a novel therapeutic avenue, particularly for immunologically "cold" tumors. The ongoing clinical development of its analog, GB1211, is a critical step towards validating this therapeutic approach in patients.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to Galectin-3 inhibition.

-

Exploring the efficacy of this compound in a broader range of cancer types.

-

Investigating novel combination strategies with other targeted therapies and immunotherapies.

The continued investigation of this compound and other Galectin-3 inhibitors holds the promise of delivering new and effective treatments for patients with advanced cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of GB1107 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GB1107 is a potent and selective small-molecule inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in numerous aspects of cancer progression. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the role of this compound in modulating the tumor microenvironment (TME). By targeting Galectin-3, this compound disrupts key pathological processes within the TME, leading to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. This document summarizes key quantitative data from preclinical studies in various cancer models, details the experimental protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein positions this compound, and its clinical successor GB1211, as a promising therapeutic strategy, both as a monotherapy and in combination with immune checkpoint inhibitors.

Introduction to Galectin-3 in the Tumor Microenvironment

Galectin-3 is a multifaceted protein that is frequently overexpressed in a wide range of cancers.[1] Its expression is associated with poor prognosis, metastasis, and resistance to therapy.[1] Within the TME, Galectin-3, secreted by both tumor and stromal cells, orchestrates a complex network of interactions that promote tumorigenesis. These include:

-

Immune Suppression: Galectin-3 contributes to an immunosuppressive TME by promoting the polarization of M2-like tumor-associated macrophages (TAMs), suppressing T-cell activation and inducing T-cell apoptosis.[2]

-

Tumor Growth and Proliferation: It can directly stimulate cancer cell proliferation and confer resistance to apoptosis.

-

Metastasis: Galectin-3 facilitates cell adhesion, migration, and invasion, key steps in the metastatic cascade.

-

Angiogenesis: It promotes the formation of new blood vessels that supply nutrients to the tumor.

Given its central role in fostering a pro-tumorigenic microenvironment, Galectin-3 has emerged as a compelling therapeutic target.

This compound: A Selective Galectin-3 Inhibitor

This compound is a small molecule designed to selectively inhibit the carbohydrate-recognition domain of Galectin-3, thereby blocking its downstream functions. Preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential to remodel the TME and impede cancer progression.

Preclinical Efficacy of this compound in Oncology

Lung Adenocarcinoma

In preclinical models of lung adenocarcinoma, this compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-L1 checkpoint inhibitors.[1][3][4][5]

Table 1: Efficacy of this compound in a Syngeneic Mouse Model of Lung Adenocarcinoma (LLC1) [1][6]

| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition | Mean Tumor Weight (mg) at Day 18 | % Tumor Weight Reduction |

| Vehicle | ~1100 | - | ~120 | - |

| This compound (10 mg/kg, daily) | ~570 | 48% | ~63 | 47.5% |

| Anti-PD-L1 | ~1050 | 4.5% | ~115 | 4.2% |

| This compound + Anti-PD-L1 | ~550 | 50% | ~60 | 50% |

Table 2: Effect of this compound on Metastasis in a Lung Adenocarcinoma Model [1][6]

| Treatment Group | Relative Lung Tumor Burden (Luciferase Signal) | % Reduction in Metastasis |

| Vehicle | 1.0 | - |

| This compound (10 mg/kg, daily) | 0.21 | 79% |

Table 3: Modulation of the Tumor Microenvironment by this compound in Lung Adenocarcinoma [1][6]

| Immune Cell Population | Change with this compound Treatment | Gene Expression Marker | Change with this compound Treatment |

| M1 Macrophages (CD206-) | Increased Infiltration | iNOS | Upregulated |

| M2 Macrophages (CD206+) | Decreased Infiltration | Arg1 | Downregulated |

| CD8+ T-cells | Increased Infiltration | Granzyme B, IFN-γ | Upregulated |

Thyroid Cancer

In in vitro models of thyroid cancer, this compound has been shown to inhibit key processes associated with metastasis.[7][8][9]

Table 4: In Vitro Effects of this compound on Thyroid Cancer Cells [7][8][9]

| Cancer Cell Line | This compound Concentration | Effect on Cell Migration | Effect on Cell Invasion |

| FTC-133 | 10 µM | Significant Inhibition | Significant Inhibition |

| 8505C | 10 µM | Significant Inhibition | Significant Inhibition |

| FTC-133 | 100 µM | Strong Inhibition | Strong Inhibition |

| 8505C | 100 µM | Strong Inhibition | Strong Inhibition |

Pancreatic Cancer

Preclinical studies in pancreatic cancer models suggest that this compound can enhance the efficacy of immunotherapy.[10] Genetic deletion of Galectin-3 in a mouse model of pancreatic ductal adenocarcinoma (PDAC) led to an increase in T-cell infiltration and an altered myeloid cell phenotype, making the tumors more susceptible to immune checkpoint blockade.[10] Treatment with this compound in combination with a KRAS G12D inhibitor resulted in significantly enhanced therapeutic efficacy in an orthotopic pancreatic tumor mouse model.[10]

Gastric Cancer

In a preclinical orthotopic mouse model of gastric cancer, the this compound analogue demonstrated the ability to inhibit tumor growth. This effect is linked to the role of Galectin-3 in promoting a pro-tumorigenic inflammatory state in the gastric mucosa.

Mechanism of Action: Signaling Pathways Modulated by this compound

This compound's therapeutic effects stem from its inhibition of Galectin-3, which in turn modulates several critical intracellular signaling pathways.

Experimental Protocols

In Vivo Tumor Growth and Metastasis Studies (Lung Adenocarcinoma)[1][6]

-

Cell Lines: Lewis Lung Carcinoma (LLC1) cells.

-

Animal Models: C57BL/6 mice for syngeneic models.

-

Tumor Implantation: Subcutaneous injection of LLC1 cells into the flanks of mice. For metastasis studies, intravenous injection of luciferase-expressing LLC1 cells.

-

Treatment: Oral gavage of this compound (10 mg/kg) daily. For combination studies, intraperitoneal injection of anti-PD-L1 antibody.

-

Tumor Measurement: Tumor volume measured regularly with calipers. At the end of the study, tumors are excised and weighed.

-

Metastasis Quantification: Lung metastasis quantified by measuring luciferase activity in whole-lung lysates.

-

Immunophenotyping: Tumors are dissociated into single-cell suspensions and analyzed by flow cytometry for immune cell populations (macrophages, T-cells).

-

Gene Expression Analysis: RNA is extracted from tumor tissue and analyzed by qPCR for markers of immune activation.

In Vitro Cell Migration and Invasion Assays (Thyroid Cancer)[7][8][9]

-

Cell Lines: FTC-133 and 8505C human thyroid cancer cell lines.

-

Migration Assay: Boyden chamber assay. Cells are seeded in the upper chamber of a transwell insert, and chemoattractant is placed in the lower chamber. Migrated cells on the underside of the insert are stained and quantified.

-

Invasion Assay: Similar to the migration assay, but the transwell insert is coated with Matrigel to simulate the extracellular matrix. Invading cells are quantified.

-

Treatment: this compound is added to the cell culture medium at various concentrations.

-

Western Blot Analysis: To assess the impact on signaling pathways, cell lysates are analyzed by Western blot for key proteins such as phosphorylated AKT and β-catenin.

Clinical Development and Future Perspectives

While direct clinical trial data for this compound in oncology is not publicly available, its orally available analogue, GB1211 , is currently in clinical development.

-

GALLANT-1 Trial (NCT05240131): A Phase 1b/2a trial of GB1211 in combination with the anti-PD-L1 antibody atezolizumab for the first-line treatment of non-small cell lung cancer (NSCLC).[11][12] Topline results showed an encouraging objective tumor response rate of 60% in patients who received the recommended Phase 2 dose.[13]

-

Melanoma and Head and Neck Squamous Cell Carcinoma Trial: An investigator-initiated Phase 2 trial is evaluating GB1211 in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma and HNSCC.[14]

The promising preclinical data for this compound, coupled with the early clinical success of its successor GB1211, strongly supports the continued investigation of Galectin-3 inhibition as a novel strategy to overcome resistance to immunotherapy and improve outcomes for cancer patients.

Conclusion

This compound effectively modulates the tumor microenvironment by inhibiting the multifaceted pro-tumorigenic functions of Galectin-3. Preclinical evidence across multiple cancer types demonstrates its ability to reduce tumor growth and metastasis, and importantly, to reprogram the immune landscape to be more responsive to anti-tumor immunity. The ongoing clinical development of the Galectin-3 inhibitor GB1211 further validates this approach. The data compiled in this guide underscore the significant potential of targeting Galectin-3 with inhibitors like this compound as a valuable addition to the oncology armamentarium. Further research is warranted to fully elucidate the therapeutic potential of this class of drugs in a broader range of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 3. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Deletion of Galectin-3 Inhibits Pancreatic Cancer Progression and Enhances the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Study to Investigate the Safety and Efficacy of GB1211 (a Galectin-3 Inhibitor) in Combination With Atezolizumab in Patients With Non-Small Cell Lung Cancer (NSCLC). [clin.larvol.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. First Patient Enrolls in Phase 2 GB1211-Pembrolizumab Trial [synapse.patsnap.com]

- 14. GB1211 and Pembrolizumab Versus Pembrolizumab and Placebo in Patients With Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma [clin.larvol.com]

Investigating the Binding Affinity of GB1107 to Human Galectin-3: A Technical Guide

Introduction

Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a protein of significant interest in drug development due to its multifaceted role in various pathological processes.[1] It is implicated in cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis.[1] Elevated expression of Galectin-3 is associated with fibrosis, cancer, and inflammatory diseases.[2][3] As a key regulator in the tumor microenvironment and fibrotic diseases, targeting Galectin-3 presents a promising therapeutic strategy.[2][4] GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3.[4][5] This document provides a technical overview of the binding affinity of this compound to human Galectin-3, detailing the quantitative data, experimental methodologies, and the inhibitor's impact on relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for Galectin-3 has been quantitatively determined, highlighting its potency and selectivity. The equilibrium dissociation constant (Kd) is a key metric, where a lower value indicates a stronger binding interaction.[6]

| Parameter | Species | Value | Notes |

| Binding Affinity (Kd) | Human | 37 nM | High-affinity interaction.[4][5][7] |

| Binding Affinity (Kd) | Mouse | ~1406 nM | Affinity is 38-fold lower compared to human Gal-3 due to species differences in the carbohydrate binding domain.[4][7] |

| Selectivity | Human | >1000-fold | Highly selective for Galectin-3 over other galectins. |

Experimental Protocols

The determination of binding affinity for inhibitors like this compound relies on precise biophysical techniques. The primary method cited for establishing the Kd value of this class of inhibitors is Fluorescence Polarization (FP). Surface Plasmon Resonance (SPR) is another powerful, label-free method often used for such characterizations.[2][6]

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is well-suited for studying protein-ligand interactions.

Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution and has a low polarization value when excited with plane-polarized light. When this tracer binds to a larger protein (Galectin-3), its tumbling rate slows down significantly, resulting in a higher polarization value. A competitive inhibitor like this compound will displace the fluorescent tracer from Galectin-3, causing a decrease in fluorescence polarization.

Detailed Methodology:

-

Reagents and Preparation:

-

Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a typical assay buffer.

-

Human Galectin-3: Recombinant human Galectin-3 is used at a constant concentration, determined based on the Kd of the tracer.

-

Fluorescent Tracer: A known, high-affinity fluorescently labeled ligand for Galectin-3 is used.

-

Test Compound (this compound): A dilution series of this compound is prepared in the assay buffer.

-

-

Assay Procedure:

-

A fixed concentration of human Galectin-3 and the fluorescent tracer are incubated together in the wells of a microplate to establish a baseline high-polarization signal.

-

The serially diluted this compound is then added to the wells.

-

The plate is incubated at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor (this compound) concentration.

-

The resulting data are fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound tracer.

-

The IC50 value is then converted to a Ki (inhibition constant), which is analogous to the Kd, using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding interactions between molecules.[6]

Principle: One molecule (e.g., Galectin-3) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Methodology Outline:

-

Immobilization: Recombinant human Galectin-3 is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The association (kon) is monitored during the injection, and the dissociation (koff) is monitored during the subsequent buffer flow.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Signaling Pathways and Visualization

Galectin-3 modulates multiple signaling pathways involved in cancer and fibrosis.[2] In the tumor microenvironment, Gal-3 secreted by cancer cells or macrophages promotes an immunosuppressive milieu.[4] this compound's inhibition of Galectin-3 can reverse these effects.

References

- 1. Galectin-3 - Wikipedia [en.wikipedia.org]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-3 has a key role in Gastric Cancer | Galecto [ir.galecto.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

The Immunomodulatory Effects of GB1107: A Technical Overview of its Impact on Macrophage Polarization and T-Cell Infiltration

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB1107, a selective small-molecule inhibitor of Galectin-3, has demonstrated significant potential in oncology by modulating the tumor microenvironment. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, focusing on its profound effects on macrophage polarization and T-cell infiltration. Through a comprehensive review of preclinical data, this document outlines the quantitative impact of this compound on key immune cell populations, details the experimental protocols utilized in these seminal studies, and visualizes the underlying signaling pathways. This guide is intended to serve as a critical resource for researchers and drug development professionals investigating novel immuno-oncology therapeutics.

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer therapies. A key feature of the TME is the presence of immunosuppressive cell populations, including M2-polarized tumor-associated macrophages (TAMs), which hinder the anti-tumor immune response. Galectin-3, a β-galactoside-binding lectin, is highly expressed in the TME of various aggressive cancers and plays a crucial role in promoting an immunosuppressive milieu.[1][2] this compound is a potent and selective, orally active inhibitor of Galectin-3, with a Kd of 37 nM for human Galectin-3.[3][4] By targeting Galectin-3, this compound aims to reprogram the TME to favor a robust anti-tumor immune response. This document details the preclinical evidence demonstrating the efficacy of this compound in shifting the balance of macrophage polarization towards a pro-inflammatory M1 phenotype and enhancing the infiltration of cytotoxic T-cells into the tumor.

Data on Macrophage Polarization and T-Cell Infiltration

The anti-tumor activity of this compound is intrinsically linked to its ability to modulate the immune landscape within the TME. Preclinical studies in syngeneic mouse models of lung adenocarcinoma have provided quantitative evidence of this immunomodulatory effect.

Macrophage Polarization

Treatment with this compound leads to a significant shift in the polarization of TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. This is evidenced by changes in the expression of key cell surface markers and functional characteristics of these cells.

| Parameter | Vehicle Control | This compound Treatment | Fold Change / Percentage Change | Statistical Significance | Reference |

| M1 Macrophages (CD11b+F4/80+CD206-) | Data not explicitly quantified in provided search results | [1] | |||

| M2 Macrophages (CD11b+F4/80+CD206+) | Significant Reduction | p < 0.05 | [1] | ||

| Ratio of M1/M2 Macrophages | Increased | p < 0.05 | [1] |

Table 1: Effect of this compound on Macrophage Polarization in the Tumor Microenvironment.

T-Cell Infiltration

A critical component of an effective anti-tumor immune response is the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor. This compound treatment has been shown to significantly increase the presence of CD8+ T-cells within the tumor.

| Parameter | Vehicle Control | This compound Treatment | Percentage Increase | Statistical Significance | Reference |

| CD8+ T-Cells (% of CD45+ cells) | ~2% | ~5% | ~150% | p < 0.05 | [1] |

| CD4+ T-Cells (% of CD45+ cells) | No significant change reported | [1] | |||

| T-regulatory cells (Tregs) | Data not explicitly quantified in provided search results |

Table 2: Effect of this compound on T-Cell Infiltration in the Tumor Microenvironment.

Experimental Protocols

The following section details the key experimental methodologies employed in the preclinical evaluation of this compound's effects on macrophage polarization and T-cell infiltration, primarily based on the work by Vuong et al. (2019).[1]

Animal Models

-

Syngeneic Mouse Model: C57BL/6 mice were subcutaneously injected with Lewis Lung Carcinoma (LLC1) cells. Tumor growth was monitored, and treatments were initiated once tumors reached a specified volume.

-

Human Xenograft Model: Immunodeficient nude mice were implanted with human A549 lung adenocarcinoma cells.

This compound Formulation and Administration

This compound was prepared at a concentration of 1 mg/mL in a vehicle solution consisting of 1% polyethylene glycol and 0.5% hydroxypropyl methyl cellulose (HPMC).[2] Mice were treated with a daily oral gavage of 10 mg/kg this compound.[1]

Flow Cytometry for Immune Cell Analysis

-

Tumor Digestion: Tumors were harvested, minced, and digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.

-

Antibody Staining: The following antibodies were used for staining of immune cell populations:

-

Macrophages: CD45, CD11b, F4/80, CD206 (M2 marker), MHC Class II (M1 marker)

-

T-Cells: CD45, CD3, CD4, CD8

-

-

Data Acquisition and Analysis: Stained cells were analyzed on a BD LSRFortessa flow cytometer. Gating strategies were employed to identify specific immune cell populations and quantify their relative abundance within the CD45+ leukocyte gate.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors were fixed in formalin and embedded in paraffin. 5µm sections were prepared for staining.

-

Staining: Sections were stained with antibodies against CD8 to visualize the infiltration of cytotoxic T-cells into the tumor tissue.

-

Quantification: The number of CD8+ cells per unit area was quantified to assess the extent of T-cell infiltration.

Signaling Pathways and Mechanisms of Action

This compound exerts its immunomodulatory effects by inhibiting Galectin-3, a key regulator of immune cell function in the TME. The following diagrams illustrate the proposed signaling pathways affected by this compound.

This compound Mechanism of Action: Macrophage Polarization

Caption: this compound inhibits Galectin-3, disrupting the PI3K/Akt pathway that promotes M2 macrophage polarization.

This compound Experimental Workflow

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

This compound's Impact on the Tumor Immune Cycle

Caption: this compound breaks the immunosuppressive cycle by promoting a pro-inflammatory TME.

Conclusion

The preclinical data presented herein provide a strong rationale for the continued development of this compound as a novel immuno-oncology agent. By effectively targeting Galectin-3, this compound demonstrates a dual mechanism of action: repolarizing immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype and promoting the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment. These immunomodulatory effects translate into significant anti-tumor activity in preclinical models. This technical guide serves as a foundational resource for understanding the core biology of this compound and its potential to enhance anti-tumor immunity, providing valuable insights for researchers and clinicians in the field of oncology.

References

Preclinical Development of GB1107: A Galectin-3 Inhibitor for Oncology and Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GB1107 is a potent and orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a range of pathological processes, including cancer progression and fibrosis. This technical guide provides a comprehensive overview of the preclinical studies and development of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and visualizing the core signaling pathways involved. The presented data underscores the therapeutic potential of this compound as a monotherapy and in combination with other agents for the treatment of various solid tumors and fibrotic diseases.

Introduction and Mechanism of Action

Galectin-3 is a key regulator in the tumor microenvironment and fibrotic tissues, contributing to disease progression through various mechanisms including cell proliferation, angiogenesis, apoptosis resistance, and immune evasion.[1] this compound is a novel, orally active small molecule inhibitor with high affinity and more than 1000-fold selectivity for galectin-3 over other galectins.[2][3][4] By binding to galectin-3, this compound competitively inhibits its interaction with cell surface glycoconjugates, thereby disrupting downstream signaling pathways that promote tumorigenesis and fibrosis. Preclinical evidence demonstrates that this compound effectively inhibits tumor growth and metastasis, and attenuates fibrosis in multiple animal models.

Preclinical Efficacy in Oncology

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including non-small cell lung cancer (NSCLC), gastric cancer, and thyroid cancer.

Non-Small Cell Lung Cancer (NSCLC)

In preclinical models of NSCLC, this compound has been shown to reduce tumor growth and metastasis, and to enhance the efficacy of immune checkpoint inhibitors.[2]

Key Findings:

-

Oral administration of this compound significantly reduced tumor growth in both human lung adenocarcinoma xenografts and syngeneic mouse models.[2]

-

This compound treatment led to an increase in M1 macrophage polarization and CD8+ T-cell infiltration into the tumor microenvironment.[2]

-

In combination with a PD-L1 immune checkpoint inhibitor, this compound potentiated the anti-tumor response, leading to increased expression of cytotoxic and apoptotic effector molecules.[2]

Gastric Cancer

Preclinical studies have elucidated the role of galectin-3 in mediating crosstalk between the WNT and STAT3 signaling pathways in gastric cancer, a mechanism that is effectively targeted by this compound.[5][6]

Key Findings:

-

This compound inhibits the proliferation of gastric cancer cell lines.[5]

-

The compound blocks the activation of both WNT and STAT3 signaling pathways.[5]

-

In an orthotopic gastric cancer mouse model, this compound inhibited tumor growth.[5][6]

Thyroid Cancer

In thyroid cancer cell lines, this compound has been shown to suppress anoikis resistance and invasive capacity, key features of metastatic cancer.[7][8]

Key Findings:

-

This compound inhibits cell coherence and counteracts anoikis resistance.[7][8]

-

The inhibitor decreases the migratory and invasive abilities of thyroid cancer cells in a dose-dependent manner.[7][8]

-

These effects are mediated, at least in part, through the attenuation of AKT phosphorylation and decreased expression of β-catenin and MMP2.[7][8]

Preclinical Efficacy in Liver Fibrosis

This compound has demonstrated significant anti-fibrotic effects in a preclinical model of liver fibrosis.[3][4]

Key Findings:

-

Oral administration of this compound attenuated liver fibrosis in a carbon tetrachloride (CCl4)-induced mouse model.[3][4]

-

Treatment with this compound resulted in a significant reduction in plasma transaminases and liver galectin-3 levels.[3][4]

-

RNA sequencing analysis revealed that this compound effectively reversed the majority of CCl4-induced gene changes associated with the extracellular matrix, collagen biosynthesis, and the immune system.[3][4]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for oral administration.

| Parameter | Value |

| Clearance (CL) | 22 mL/min/kg (i.v.) |

| Oral Bioavailability (F%) | <1% for the parent compound, leading to the development of optimized analogs like GB1211 |

Note: While the initial compounds had low oral bioavailability, optimization led to the development of analogs like GB1211 with improved pharmacokinetic profiles.[9] For the purpose of preclinical efficacy studies, this compound was effectively used.

Experimental Protocols

In Vivo Lung Adenocarcinoma Xenograft Model

-

Animal Model: Female CD-1 nude mice.[10]

-

Cell Line and Implantation: 3 x 10^6 A549 human lung adenocarcinoma cells in a 1:1 ratio of Matrigel and serum-free media were injected subcutaneously.[10]

-

Treatment: When tumors reached an average volume of 166 mm³, mice were treated with either vehicle or 10 mg/kg this compound orally, once daily.[10]

-

Endpoint Analysis: Tumor volumes and weights were measured at the end of the study.[10]

In Vivo Liver Fibrosis Model

-

Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.[3][4]

-

Treatment: this compound was administered orally at a dose of 10 mg/kg once daily for the last 4 weeks of CCl4 treatment.[3][4]

-

Endpoint Analysis: Liver fibrosis was assessed by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) sections. Plasma transaminases, liver galectin-3 levels, and downstream biomarkers were also assessed.[3][4]

In Vitro Thyroid Cancer Cell Assays

-

Cell Lines: FTC-133 and 8505C human thyroid cancer cells.[7]

-

Cell Viability Assay: Cells were treated with increasing concentrations of this compound and cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[7]

-

Migration and Invasion Assays: The migratory and invasive abilities of thyroid cancer cells were assessed in a dose-dependent manner following treatment with this compound.[7]

-

Western Blot Analysis: Protein expression of signaling molecules, including phosphorylated AKT, total AKT, β-catenin, and MMP2, was determined by immunoblotting after 24 hours of treatment with this compound.[7]

Signaling Pathways and Visualizations

Galectin-3 Mediated Crosstalk between WNT and STAT3 Signaling in Gastric Cancer

Galectin-3 has been shown to mediate the interaction between the WNT and STAT3 signaling pathways, promoting tumor progression. This compound, as a galectin-3 inhibitor, can disrupt this crosstalk.[5][6]

References

- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Crosstalk between WNT and STAT3 is mediated by galectin-3 in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk between WNT and STAT3 is mediated by galectin-3 in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of GB1107 in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for patients who are refractory to existing treatments.[1] Galectin-3, a β-galactoside-binding lectin, has emerged as a key player in the tumor microenvironment of aggressive cancers, including NSCLC. Its overexpression is correlated with poor survival and metastasis in lung adenocarcinoma.[1][2] Galectin-3 promotes tumor progression through various mechanisms, including enhancing cell proliferation, conferring resistance to apoptosis, and facilitating metastasis.[1] Furthermore, it plays a crucial role in suppressing the anti-tumor immune response. This technical guide delves into the therapeutic potential of GB1107, a novel, orally active small molecule inhibitor of galectin-3, in the context of NSCLC.

Mechanism of Action of this compound

This compound functions by selectively inhibiting galectin-3, thereby disrupting its downstream signaling pathways that contribute to tumor growth and immune evasion. A key mechanism involves the interplay between hypoxia, galectin-3, and the programmed death-ligand 1 (PD-L1) axis.

Hypoxic conditions within the tumor microenvironment induce the expression and secretion of galectin-3 by lung cancer cells.[3] Elevated galectin-3 levels, in turn, promote the expression of PD-L1. This regulation is mediated through the phosphorylation of STAT3, a transcription factor that drives PD-L1 expression.[2][3] By inhibiting galectin-3, this compound is believed to downregulate STAT3 phosphorylation, leading to a decrease in PD-L1 expression on tumor cells. This, in turn, enhances the cytotoxic activity of T cells against cancer cells.[3]

Moreover, this compound has been shown to modulate the tumor immune microenvironment by increasing the polarization of M1 macrophages and enhancing the infiltration of CD8+ T cells into the tumor.[1][4] This shift towards a more pro-inflammatory and anti-tumor immune landscape is crucial for effective cancer immunotherapy.

Preclinical Efficacy of this compound

In vivo studies utilizing xenograft models of human lung adenocarcinoma (A549 cells) and syngeneic mouse lung carcinoma (LLC1 cells) have demonstrated the anti-tumor activity of this compound.

Monotherapy

Oral administration of this compound has been shown to significantly reduce tumor growth and metastasis in mouse models of lung adenocarcinoma.[1][5] In a human lung A549 adenocarcinoma xenograft model, daily treatment with 10 mg/kg of this compound resulted in a significant reduction in tumor growth.[5] Similarly, in a syngeneic LLC1 mouse model, this compound treatment inhibited tumor growth and reduced final tumor weights.[5] Furthermore, in a metastasis model using LLC1-luciferase cells, daily administration of this compound significantly reduced the tumor burden in the lungs.[1][5]

Combination Therapy with PD-L1 Blockade

The immunomodulatory effects of this compound make it a promising candidate for combination therapy with immune checkpoint inhibitors. Preclinical studies have shown that this compound potentiates the anti-tumor effects of PD-L1 blockade.[1] This combination therapy leads to an increased expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker cleaved caspase-3.[1][4] In a mouse xenograft model, the combination of a galectin-3 inhibitor and PD-L1 blockade synergistically suppressed tumor growth and enhanced T-cell infiltration and granzyme B release in tumors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in NSCLC models.

| Parameter | Vehicle Control | This compound (10 mg/kg) | P-value | Reference |

| A549 Xenograft Final Tumor Weight (mg) | 117 ± 16 | 63 ± 11 | 0.0132 | [5] |

| LLC1 Xenograft Final Tumor Weight (mg) | 120 ± 29 | 47 ± 14 | 0.0524 | [5] |

| LLC1 Metastasis (Tumor Burden Reduction) | - | 79.2% | Significant | [5] |

| Table 1: In Vivo Efficacy of this compound Monotherapy in Lung Adenocarcinoma Models |

| Parameter | Metric | Value | Reference |

| A549 Xenograft Tumor Growth Reduction | % smaller than control | 46.2% | [5] |

| LLC1 Xenograft Tumor Volume Decrease (Day 18) | % decrease vs. control | 48% | [5] |

| Table 2: Tumor Growth Inhibition with this compound |

Experimental Protocols

Human Adenocarcinoma Xenograft Model

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Animal Model: Female CD-1 nude mice.

-

Tumor Implantation: 3 x 10⁶ A549 cells in a 1:1 mixture of Matrigel and serum-free media were subcutaneously injected into both flanks of the mice.[5]

-

Treatment: When tumors reached an average volume of 166 mm³, mice were randomized into treatment groups. This compound was administered daily by oral gavage at a dose of 10 mg/kg.[5]

-

Monitoring: Tumor volumes were measured every 2-3 days using digital calipers. At the end of the study, tumors were excised and weighed.[5]

Syngeneic Mouse Lung Carcinoma Model

-

Cell Line: LLC1 (Lewis Lung Carcinoma) cells.

-

Animal Model: C57Bl/6 mice.

-

Tumor Implantation: 2.5 x 10⁵ LLC1 cells were subcutaneously injected into the flanks of the mice.[5]

-

Treatment: this compound was administered daily by oral gavage at a dose of 10 mg/kg, starting from day 1 post-implantation.[5]

-

Monitoring: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed.

Metastasis Model

-

Cell Line: LLC1-luciferase cells.

-

Animal Model: C57Bl/6 mice.

-

Tumor Cell Injection: 1 x 10⁶ LLC1-luciferase cells were injected via the tail vein.[1][5]

-

Treatment: Daily oral gavage of this compound (10 mg/kg) or vehicle was initiated on day 1.[1][5]

-

Assessment: On day 7, the tumor burden in the whole lungs was determined by qPCR for luciferase-specific primers.[1][5]

Visualizations

Clinical Perspective

While direct clinical trial data for this compound in NSCLC is not yet widely available, a close analog, GB1211, is currently under investigation. A clinical trial (NCT05240131) is evaluating the safety and efficacy of GB1211 in combination with the PD-L1 inhibitor atezolizumab in patients with NSCLC.[6][7] This study will provide crucial insights into the clinical translatability of galectin-3 inhibition as a therapeutic strategy in NSCLC. The positive preclinical data for this compound, coupled with the ongoing clinical investigation of GB1211, underscores the potential of this therapeutic approach.

Conclusion

This compound, a potent and orally available inhibitor of galectin-3, has demonstrated significant therapeutic potential in preclinical models of non-small cell lung cancer. Its ability to inhibit tumor growth and metastasis, both as a monotherapy and in combination with immune checkpoint inhibitors, highlights its promise as a novel anti-cancer agent. The underlying mechanism, involving the disruption of the hypoxia-galectin-3-PD-L1 axis and the modulation of the tumor immune microenvironment, provides a strong rationale for its further development. The ongoing clinical evaluation of the closely related compound GB1211 will be instrumental in determining the clinical utility of galectin-3 inhibition in NSCLC patients.

References

- 1. UCSD Non-Small Cell Lung Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

- 2. Inhibition of galectin‐3 augments the antitumor efficacy of PD‐L1 blockade in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mskcc.org [mskcc.org]

- 4. Immunohistochemistry assay [bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

GB1107: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of GB1107, a potent and selective small-molecule inhibitor of galectin-3. The information presented herein is collated from preclinical studies to support further research and development of this compound for therapeutic applications in oncology and fibrotic diseases.

Quantitative Pharmacokinetic Parameters

This compound has demonstrated favorable pharmacokinetic properties in preclinical mouse models, exhibiting high oral availability and a half-life that supports once-daily dosing regimens. The key quantitative parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units |

| Clearance (CL) | 1.2 | mL/min/kg |

| Half-life (t½) | 4.5 | hours |

Data sourced from studies in mice.[1]

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units |

| Oral Bioavailability (F) | 75 | % |

| Cmax | Data not available | - |

| Tmax | Data not available | - |

| AUC | Data not available | - |

Note: While the oral bioavailability is high, specific values for Cmax, Tmax, and AUC from published studies are not currently available. A 10 mg/kg oral dose has been shown to maintain plasma concentrations above the mouse Kd for over 24 hours.[1]

Experimental Protocols

The pharmacokinetic parameters of this compound and its analogs were determined through a series of in vivo studies in mice. The methodologies employed in these key experiments are detailed below.

In Vivo Pharmacokinetic Study Protocol

-

Animal Model: Female C57BL/6 mice were utilized for the pharmacokinetic studies of compounds structurally related to this compound.[2][3] For efficacy studies that inform dosing, CD-1 nude mice and C57Bl/6 mice have been used.[1]

-

Dosing:

-

Formulation:

-

Sample Collection: While specific time points for this compound are not detailed, a typical protocol involves the collection of blood samples at various time points post-administration to characterize the plasma concentration-time profile.

-

Analytical Method: The concentration of the compound in plasma samples is determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method for this compound is not publicly detailed.

-

Data Analysis: Pharmacokinetic parameters were determined by noncompartmental analysis using specialized software (e.g., PK solutions 2.0).[2]

Visualizations

To further elucidate the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for GB1107 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1107 is a novel, orally active, and highly selective small molecule inhibitor of Galectin-3 (Gal-3).[1] Galectin-3, a β-galactoside-binding lectin, is overexpressed in various cancers and plays a crucial role in tumor progression, including processes like cell proliferation, adhesion, migration, invasion, and apoptosis resistance (anoikis).[2][3] These application notes provide detailed experimental protocols for studying the effects of this compound in in vitro cell culture models, particularly focusing on thyroid cancer cell lines. The provided methodologies are based on established research and are intended to guide researchers in evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound functions by selectively binding to Galectin-3, thereby inhibiting its activity. In cancer cells, particularly thyroid cancer, this inhibition has been shown to suppress anoikis resistance, motility, and invasive capacity.[2][4] The anti-cancer effects of this compound are mediated, at least in part, through the attenuation of the AKT/β-catenin signaling pathway.[2][4]

Data Summary

The following tables summarize the key in vitro effects of this compound on human thyroid cancer cell lines, primarily FTC-133 and 8505C.

Table 1: Effect of this compound on Cell Viability and Colony Formation

| Assay | Cell Lines | This compound Concentrations | Incubation Time | Outcome | Citation |

| Cell Viability (CCK-8) | FTC-133, 8505C | 10 µM, 100 µM | 24, 48, 72 hours | No significant effect on cell viability. | [2] |

| Clonogenic Assay | FTC-133, 8505C | 10 µM, 100 µM | 10 days | No significant effect on colony-forming ability. | [2] |

Table 2: Effect of this compound on Cell Motility and Survival

| Assay | Cell Lines | This compound Concentrations | Incubation Time | Outcome | Citation |

| Anoikis Resistance | FTC-133, 8505C | 100 µM | 48 hours | Significantly inhibited cell coherence and counteracted anoikis resistance. | [2] |

| Transwell Migration | FTC-133, 8505C | 10 µM, 100 µM | 24 hours | Dose-dependent inhibition of cell migration. | [2][4] |

| Transwell Invasion | FTC-133, 8505C | 10 µM, 100 µM | 24 hours | Dose-dependent inhibition of cell invasion. | [2][4] |

Table 3: Effect of this compound on Key Signaling Proteins

| Assay | Cell Lines | This compound Treatment | Outcome | Citation |

| Western Blot | FTC-133, 8505C | 10 µM, 100 µM for 24 hours | Attenuated AKT phosphorylation and decreased the expression of β-catenin. | [2] |

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (CCK-8)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

-

Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[2]

-

Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 10 µM to 100 µM.[2]

-

Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

-

At the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

-

Complete culture medium

-

6-well plates

-

This compound

-

Crystal violet solution (0.5% in methanol)

Procedure:

-

Seed 500 cells per well in 6-well plates.[2]

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM and 100 µM).[2]

-

Incubate the plates for 10 days, allowing colonies to form.[2]

-

After 10 days, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Anoikis Resistance Assay

This assay evaluates the ability of this compound to overcome resistance to anchorage-independent cell death.

Materials:

-

Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

-

Complete culture medium

-

Poly(2-hydroxyethyl methacrylate) (poly-HEMA)

-

6-well plates

-

This compound

-

Fluorescence microscope

-

Hoechst 33342 and Propidium Iodide (PI) staining solution

Procedure:

-

Prepare a 12 mg/mL solution of poly-HEMA in 95% ethanol.

-

Coat the wells of a 6-well plate with the poly-HEMA solution and let it dry completely under sterile conditions to create a non-adherent surface.

-

Resuspend single cells in complete medium containing different concentrations of this compound (e.g., 100 µM).[2]

-

Plate the cell suspension onto the poly-HEMA-coated plates.

-

Incubate for 48 hours.[2]

-

After incubation, collect the cells and stain with Hoechst 33342 (to visualize all nuclei) and PI (to identify dead cells).

-

Observe and capture images using a fluorescence microscope. An increase in PI-positive cells indicates a reduction in anoikis resistance.[2]

Transwell Invasion Assay

This protocol measures the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

-

Serum-free medium and complete medium

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (or other basement membrane extract)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution

Procedure:

-

Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

-

Harvest and resuspend the cells in serum-free medium.

-

Seed 1 × 10⁴ cells into the upper chamber of the Matrigel-coated inserts in serum-free medium containing different concentrations of this compound (e.g., 10 µM and 100 µM).[2]

-

Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24 hours at 37°C.[2]

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 15 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of proteins in the AKT/β-catenin pathway following this compound treatment.

Materials:

-

Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-catenin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 10 µM and 100 µM) for 24 hours.[2]

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (GAPDH or β-actin) to normalize protein levels.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of this compound.

This compound Signaling Pathway

Caption: Proposed signaling pathway of this compound in thyroid cancer cells.

References

Application Notes and Protocols for GB1107 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the recommended dosage and administration of GB1107, a potent and selective oral inhibitor of Galectin-3, in various in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in oncology and fibrosis studies.

Introduction to this compound

This compound is a small molecule inhibitor of Galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2][3] By binding to the carbohydrate recognition domain of Galectin-3, this compound effectively blocks its interaction with various glycoproteins, thereby modulating downstream signaling pathways involved in cell growth, adhesion, migration, and immune responses.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and metastasis, as well as in attenuating liver fibrosis, making it a promising candidate for further investigation.[4][5]

Recommended Dosage and Administration

The recommended dosage of this compound for in vivo mouse models is 10 mg/kg , administered orally (p.o.) once daily .[4][5] This dosage has been shown to be effective in both cancer and fibrosis models.

Preparation of this compound for Oral Gavage

This compound can be formulated for oral administration using one of the following protocols:

Protocol 1: PEG/HPMC Formulation [6]

-

Prepare a vehicle solution of 1% polyethylene glycol (PEG) and 0.5% hydroxypropyl methyl cellulose (HPMC) in sterile water.

-

Suspend this compound powder in the vehicle to a final concentration of 1 mg/mL.

-

Vortex thoroughly to ensure a uniform suspension.

-

Store the formulation at -20°C in aliquots.

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation [7]

This protocol is suitable for achieving a clear solution.

-

Dissolve this compound in DMSO to create a stock solution.

-

To prepare the final formulation, mix the following components in the specified order:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure each component is thoroughly mixed before adding the next. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in various mouse models.

| Parameter | Lung Adenocarcinoma (A549 Xenograft) | Lung Adenocarcinoma (LLC1 Syngeneic) | Liver Fibrosis (CCl4-Induced) |

| Mouse Strain | CD-1 nude female mice[8] | C57Bl/6 mice[8] | Swiss or C57BL/6J mice[9][10] |

| Cell/Inducer | 3 x 10⁶ A549 cells in Matrigel[8] | 1 x 10⁶ LLC1 cells[8] | Carbon Tetrachloride (CCl4)[9] |

| Administration | Subcutaneous (s.c.) injection[8] | Subcutaneous (s.c.) or tail vein injection[8] | Intraperitoneal (i.p.) injection[9] |

| This compound Dosage | 10 mg/kg, p.o., daily[8] | 10 mg/kg, p.o., daily[8] | 10 mg/kg, p.o., daily[4] |

| Treatment Duration | From day 18 post-implantation[8] | From day 1 post-implantation[8] | For the last 4 weeks of an 8-week CCl4 induction[4] |

| Key Endpoints | Tumor volume, tumor weight[8] | Tumor volume, tumor weight, metastasis[8] | Plasma transaminases, liver fibrosis markers[4] |

Experimental Protocols

Human Lung Adenocarcinoma Xenograft Model (A549)

This protocol describes the establishment of a subcutaneous xenograft model using A549 human lung adenocarcinoma cells.

Materials:

-

A549 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Matrigel

-

CD-1 nude female mice (6-8 weeks old)

-

This compound formulation

-

Calipers

Procedure:

-

Culture A549 cells to ~80% confluency.

-

Harvest cells by trypsinization and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.[8]

-

Allow tumors to grow to an average volume of approximately 150-200 mm³.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (10 mg/kg) or vehicle orally once daily.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Syngeneic Mouse Lung Cancer Model (LLC1)

This protocol outlines the use of the Lewis Lung Carcinoma (LLC1) cell line in a syngeneic model to assess the efficacy of this compound in an immunocompetent setting.

Materials:

-

LLC1 cells

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

C57Bl/6 mice (6-8 weeks old)

-

This compound formulation

Procedure for Subcutaneous Tumor Growth:

-

Follow steps 1-3 from the A549 protocol, resuspending LLC1 cells in sterile PBS to a final concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each C57Bl/6 mouse.[8]

-

Begin oral administration of this compound (10 mg/kg) or vehicle on day 1 post-implantation.

-

Monitor tumor growth and endpoints as described in the A549 protocol.

Procedure for Metastasis Model:

-

Prepare LLC1 cells as described above.

-

Inject 1 x 10⁶ LLC1 cells in 100 µL of sterile PBS into the lateral tail vein of each mouse.[8]

-

Administer this compound (10 mg/kg) or vehicle orally once daily, starting from day 1.

-

At a predetermined endpoint (e.g., day 21), euthanize the mice and harvest the lungs to assess metastatic burden (e.g., by counting surface nodules or through histological analysis).

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This protocol details the induction of liver fibrosis using CCl4 and subsequent treatment with this compound.

Materials:

-

Carbon Tetrachloride (CCl4)

-

Olive oil or corn oil

-

C57BL/6J mice (7 weeks old)[9]

-

This compound formulation

Procedure:

-

Prepare a solution of CCl4 in olive oil or corn oil (e.g., 10% v/v).

-

Administer CCl4 via intraperitoneal (i.p.) injection twice a week for 8 weeks. The dose of CCl4 may need to be optimized, but a common starting point is 1 mL/kg.[9][10]

-

For the last 4 weeks of the CCl4 induction period, administer this compound (10 mg/kg) or vehicle orally once daily.[4]

-

At the end of the 8-week period, euthanize the mice and collect blood and liver tissue.

-

Assess liver function by measuring plasma transaminase levels (ALT, AST).

-

Evaluate the extent of liver fibrosis through histological staining (e.g., Picrosirius Red or Masson's Trichrome) and by measuring hydroxyproline content in the liver tissue.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol provides a general workflow for the isolation and analysis of TILs from tumor tissues.

Materials:

-

Tumor tissue

-

RPMI-1640 medium

-

Collagenase D, Hyaluronidase, DNase I

-

Ficoll-Paque or Percoll

-

Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -F4/80, -CD11b, -CD206)

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Excise tumors and place them in cold RPMI-1640.

-

Mince the tumors into small pieces and transfer to a digestion buffer containing collagenase, hyaluronidase, and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque or Percoll.

-

Wash the isolated cells with FACS buffer.

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers.

-

Acquire data on a flow cytometer and analyze the different immune cell populations within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

Galectin-3 Signaling in Cancer

Extracellular Galectin-3 can cross-link cell surface glycoproteins such as EGFR, integrins, and TGF-β receptors, leading to the activation of downstream signaling pathways that promote tumor growth, survival, and metastasis.[2] Intracellularly, Galectin-3 can modulate signaling cascades like Ras/Raf/MEK/ERK and PI3K/Akt.[3][5] this compound inhibits the initial binding of Galectin-3 to cell surface receptors.

References

- 1. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 10. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]

How to prepare GB1107 stock solution for laboratory use.

Application Notes: GB1107

Introduction

This compound is a potent, selective, and orally active small-molecule inhibitor of Galectin-3 (Gal-3).[1][2] With a binding affinity (Kd) of 37 nM for human Galectin-3, it demonstrates high selectivity over other human galectins.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[3][4] Consequently, this compound is a valuable tool for researchers in oncology, immunology, and drug development to investigate the roles of Galectin-3. In laboratory settings, this compound has been utilized to inhibit lung adenocarcinoma growth, reduce metastasis, and enhance immune responses, particularly in combination with checkpoint inhibitors like anti-PD-L1 antibodies.[5][6]

Mechanism of Action

This compound exerts its biological effects by directly binding to Galectin-3, thereby inhibiting its function. This inhibition can disrupt several downstream signaling pathways. For instance, in the context of cancer, this compound treatment has been shown to increase the polarization of M1 macrophages and the infiltration of CD8+ T cells into tumors.[2][7] It also potentiates the activity of immune checkpoint inhibitors by increasing the expression of cytotoxic and apoptotic effector molecules.[1][2] In fibrosis, Galectin-3 is known to promote the activation of transforming growth factor-β1 (TGF-β1), a key fibrotic mediator; this compound can attenuate this process.[3][8] In some cancer cell lines, its pathway has been linked to the attenuation of AKT phosphorylation.[9]

Data Presentation

A summary of the key quantitative data for this compound is provided below.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₆Cl₂F₃N₃O₄S | [1] |

| Molecular Weight | 522.32 g/mol | [1] |

| CAS Number | 1978336-61-6 | [1] |

| Appearance | White to off-white solid | [10] |

| Solubility (In Vitro) | DMSO: 45-100 mg/mL (86.15-191.45 mM). Note: Sonication may be required. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [7][10][11] |